OB-24, chemically known as OB-24, is a novel substituted imidazole compound. [] It has emerged as a promising research tool due to its selective inhibitory activity towards heme oxygenase-1 (HO-1). [] HO-1 is an enzyme implicated in various physiological processes, including the oxidative degradation of heme, and has been linked to cancer progression. [] OB-24's ability to selectively target HO-1 makes it a valuable compound for investigating the role of HO-1 in various diseases and exploring its potential as a therapeutic target. [, , ]
Applications
Anti-tumor activity: OB-24 exhibits anti-tumor activity against various cancer cell lines, including prostate, melanoma, colorectal, and ovarian cancer models. [] Its efficacy has been comparable to or even exceeding that of standard chemotherapy drugs like 5-FU, Taxol, Dacarbazine, and Cisplatin. []
Anti-metastatic activity: OB-24 significantly inhibits tumor growth and metastasis in pre-clinical models of hormone-refractory prostate cancer. [, ] This anti-metastatic activity has been linked to reduced oxidative stress, decreased cell proliferation and invasion, and suppression of vascularization in tumors. [, ]
Synergistic effects with chemotherapy: When combined with Taxol, OB-24 demonstrates a potent synergistic effect in inhibiting tumor growth and metastasis, particularly in prostate cancer models. [, , ] This synergistic effect highlights its potential as an adjuvant therapy alongside conventional chemotherapy regimens.
Related Compounds
Heme
Relevance: Heme is the substrate for HO-1, the enzyme that OB-24 inhibits. [, , ] OB-24's mechanism of action involves preventing the degradation of heme by HO-1, thus influencing downstream processes related to oxidative stress and cell signaling pathways. [, , ]
Biliverdin
Relevance: Biliverdin is a direct product of the HO-1 enzymatic reaction. [, , ] By inhibiting HO-1, OB-24 reduces the production of biliverdin, potentially affecting the cellular antioxidant defense mechanisms and influencing the biological effects attributed to biliverdin. [, , ]
Bilirubin
Relevance: Bilirubin, produced downstream of HO-1 activity, is indirectly impacted by OB-24's inhibition of the enzyme. [, , ] Reduced bilirubin levels, resulting from HO-1 inhibition by OB-24, could influence cellular redox balance and susceptibility to oxidative stress. [, , ]
5-Fluorouracil (5-FU)
Relevance: 5-FU is a standard chemotherapeutic agent used for various cancer types, including colorectal cancer. [] Studies have demonstrated that OB-24 exhibits antitumor activity comparable to or exceeding that of 5-FU in preclinical models. [] This suggests that OB-24 holds potential as an alternative or complementary treatment strategy for cancers where 5-FU is currently used.
Paclitaxel (Taxol)
Relevance: Studies show a potent synergistic effect when OB-24 is combined with Taxol in inhibiting hormone-refractory prostate cancer metastasis formation. [, ] This combination therapy led to a significant decrease in tumor growth and metastasis to lymph nodes and lungs in preclinical models. [, ] The research suggests a potential clinical benefit of using OB-24 in combination with Taxol for enhanced treatment outcomes in advanced prostate cancer.
Dacarbazine (DTIC)
Relevance: In preclinical melanoma models, OB-24 showed antitumor activity equal to or exceeding that of Dacarbazine. [] This finding highlights OB-24 as a potential alternative or adjunct therapeutic option for melanoma treatment.
Cisplatin
Relevance: OB-24 demonstrated antitumor activity comparable to or surpassing that of Cisplatin in preclinical models of ovarian cancer. [] This result indicates OB-24's potential as a therapeutic agent for ovarian cancer, particularly in cases where Cisplatin is ineffective or poorly tolerated.
Arsenic Trioxide (ATO)
Relevance: While not directly structurally related to OB-24, research comparing the mechanisms of action of Arsenic Trioxide and Darinaparsin in leukemia cells used OB-24 as a tool to investigate the role of HO-1 in their respective cytotoxic effects. [] The study revealed that inhibiting HO-1 with OB-24 increased the toxicity of Arsenic Trioxide but did not significantly impact Darinaparsin-induced apoptosis. This difference highlighted the complex interplay of HO-1 regulation and suggests its potential as a therapeutic target in leukemia.
Darinaparsin (DAR)
Relevance: Similar to Arsenic Trioxide, Darinaparsin's mechanism of action was studied in comparison to Arsenic Trioxide using OB-24 to elucidate the role of HO-1. [] The study found that OB-24 did not significantly impact Darinaparsin-induced apoptosis, unlike Arsenic Trioxide. This contrast highlighted potential differences in how these compounds induce cell death and the potential for targeted therapies involving HO-1 modulation.
OB-24 hydrochloride; OB-24 HCl; OB 24 HCl; OB24 HCl;
Canonical SMILES
C1COC(O1)(CCC2=CC=C(C=C2)Br)CN3C=CN=C3.Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
16F16 is a protein disulfide isomerase (PDI) inhibitor. It inhibits PDI reductase activity in an enzyme assay when used at concentrations ranging from 1 to 100 µg/ml. 16F16 reduces PC12 cell apoptosis induced by the misfolded huntingtin protein HTTQ103. It suppresses PDI-dependent mitochondrial outer membrane permeabilization (MOMP) in isolated PC12 cell mitochondria. 16F16 (2, 3, 4, and 10 µM) reduces HTTN90Q73 mutant huntingtin-induced medium spinal neuron death and MOMP in rat corticostriatal slices. It also reduces pyramidal neuron death induced by amyloid-β precursor protein (APP) in rat corticostriatal slices. PDI inhibitor 16F16 is a protein disulfide isomerase (PDI) inhibitor, first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein. 16F16 not only suppressed apoptosis induced by the misfolded protein mutant hungtingtin, it also protected rat neurons from cell death triggered by Aβ peptide. The actions of this inhibitor helped to identify a new mechanism in which a cell death pathway is regulated by protein misfolding via PDI upregulation.
PIK-75 was developed as part of a PI 3-kinase drug discovery program. PIK75 attenuates insulin stimulation of Akt/PKB in a range of cell types at 100 nM. The compound has been reported to block growth of a range of cell lines with an IC50 value in the region of 50 nM. In vivo studies have shown that PIK-75, administered at 50 mg/kg, inhibited the growth of HeLa cell xenografts in mice models.
Selective inhibitor of p110α (IC50 values are 5.8, 76 nM and 1.3 μM at p110α, p110γ and p110β, respectively). Inhibits production of PIP2 and PIP3 in adipocytes, phosphorylation of Akt and activation of mTORC1. Cell-permeable. Phosphatidylinositol 3-kinase (PI3K) catalyzes the synthesis of the second messengers PtdIns-(3)-P, PtdIns-(3,4)-P2, and PtdIns-(3,4,5)-P3. The PI3K family of enzymes is comprised of 15 members that are divided into three classes according to their structure, substrate specificity, and mode of regulation. In the class I PI3Ks, p110α is the primary PI3K isoform required for insulin signaling in adipocytes and myotubes and is frequently mutated in primary tumors. Small molecule inhibitors of p110α are of interest in cancer treatment research. PIK-75 is an imidazopyridine that selectively inhibits p110α with an IC50 value of 5.8 nM. It inhibits p110γ and p110β considerably less effectively with IC50 values of 0.076 µM and 1.3 µM, respectively. In adipocytes and myotubes, PIK-75 blocks production of PIP2 and/or PIP3, phosphorylation of Akt, and activation of mTORC1.2 PIK-75 was developed as part of a PI 3-kinase drug discovery program. PIK75 attenuates insulin stimulation of Akt/PKB in a range of cell types at 100 nM. The compound has been reported to block growth of a range of cell lines with an IC50 value in the region of 50 nM. In vivo studies have shown that PIK-75, administered at 50 mg/kg, inhibited the growth of HeLa cell xenografts in mice models.
PIK-III is an inhibitor of the type 3 phosphatidylinositol 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34) that binds a unique hydrophobic pocket (IC50 = 18 nM). It is selective for Vps34 over related PI3K isoforms, PI4Kβ, and mTOR. PIK-III acutely inhibits autophagy and de novo lipidation of LC3, leading to stabilization of autophagy substrates. PIK-III, also known as VPS34-IN2, is a VPS34 inhibitor which blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo. PIK-III binds a unique hydrophobic pocket not present in related kinases such as PIKα. PIK-III acutely inhibits autophagy and de novo lipidation of LC3, and leads to the stabilization of autophagy substrates..